molecular formula C23H20O11 B196144 Epigallocatechin 3-O-(3-O-methyl)gallate CAS No. 83104-87-4

Epigallocatechin 3-O-(3-O-methyl)gallate

Cat. No.: B196144
CAS No.: 83104-87-4
M. Wt: 472.4 g/mol
InChI Key: WVRDOLPMKOCJRJ-DENIHFKCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound is characterized by the molecular formula C₂₃H₂₀O₁₁ with a molecular weight of 472.4 g/mol. The compound maintains the characteristic (2R,3R) stereochemical configuration of the flavan-3-ol backbone, identical to its parent compound EGCG. The structural modification involves the selective methylation of the gallic acid moiety at the 3-O position, resulting in the systematic name: (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl 3,4-dihydroxy-5-methoxybenzoate. This methylation creates a distinct chemical environment that influences the compound's physicochemical behavior and biological interactions.

The stereochemical integrity of EGCG3"Me has been confirmed through various analytical techniques, with the compound maintaining the same absolute configuration as naturally occurring (-)-epigallocatechin-3-gallate. The presence of multiple hydroxyl groups (nine in total) distributed across the flavan-3-ol structure contributes to the compound's polyphenolic character and hydrogen bonding capacity. The methoxy substitution at the gallate moiety reduces the number of free hydroxyl groups compared to EGCG, which significantly impacts the compound's solubility and stability characteristics.

Table 1: Fundamental Molecular Properties of EGCG3"Me

Property Value Reference
Molecular Formula C₂₃H₂₀O₁₁
Molecular Weight 472.4 g/mol
CAS Registry Number 83104-87-4
IUPAC Name (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4-dihydroxy-5-methoxybenzoate
Stereochemical Configuration (2R,3R)
Number of Hydroxyl Groups 9
Number of Methoxy Groups 1

Crystallographic Characterization and Conformational Analysis

Crystal engineering studies have provided valuable insights into the solid-state behavior of EGCG3"Me and related compounds. Although specific crystallographic data for EGCG3"Me is limited in the current literature, extensive research on the parent compound EGCG reveals important structural principles that apply to the methylated derivative. The crystal structure analysis of EGCG demonstrates that these compounds can exist in multiple polymorphic forms, with different space groups and packing arrangements.

The crystal engineering approach has identified seven distinct crystalline forms of EGCG, including pure crystal structures and various cocrystal forms. Form IV of EGCG, characterized by the P2₁ space group, exhibits a unique packing pattern where molecules form crinkled sheets with interpenetrating voids. This structural information provides a foundation for understanding the potential crystalline behavior of EGCG3"Me, considering the minimal structural modification introduced by the methyl group.

The conformational analysis reveals that the methylation at the 3-O position of the gallate moiety does not significantly alter the overall molecular geometry but does influence intermolecular interactions. The presence of the methoxy group reduces hydrogen bonding sites, which can affect crystal packing density and stability. Cocrystallization studies with various coformers have demonstrated that modification of hydrogen bonding patterns can significantly influence dissolution rates and bioavailability.

Table 2: Crystallographic Parameters and Conformational Data

Parameter EGCG Reference Implications for EGCG3"Me
Space Group P2₁ (Form IV) Similar packing expected
Crystal System Monoclinic Likely monoclinic
Intermolecular H-bonds Multiple O-H···O Reduced due to methoxylation
Packing Efficiency High Potentially reduced
Polymorphic Forms 7 identified Multiple forms likely

Thermodynamic Properties and Stability Profiling

The thermodynamic properties of EGCG3"Me are significantly influenced by the methylation modification, which affects both thermal stability and chemical reactivity. Stability studies conducted under various pH conditions reveal that EGCG3"Me, like its parent compound, exhibits pH-dependent stability profiles. The compound demonstrates enhanced stability at acidic pH values (pH 1.8-5.0) compared to neutral or alkaline conditions.

Thermal analysis indicates a melting point range of 221-223°C with decomposition, similar to other catechin gallates. The predicted boiling point of 856.1 ± 65.0°C reflects the high molecular weight and extensive hydrogen bonding network characteristic of polyphenolic compounds. The density value of 1.77 g/cm³ indicates a relatively compact molecular structure typical of polyphenolic compounds with multiple aromatic rings.

The stability profiling under digestive conditions shows that EGCG3"Me, unlike EGCG, may exhibit different degradation pathways due to the presence of the methoxy group. Studies have demonstrated that polyphenolic compounds undergo significant degradation at pH 7.0, with approximately 90% loss of EGCG observed under simulated intestinal conditions without protective components. The methylation in EGCG3"Me may provide some protection against alkaline degradation, though specific comparative data requires further investigation.

Table 3: Thermodynamic and Stability Parameters

Property Value Conditions Reference
Melting Point 221-223°C (dec.) Atmospheric pressure
Predicted Boiling Point 856.1 ± 65.0°C Calculated
Density 1.77 g/cm³ 25°C
pKa 7.92 ± 0.25 Predicted
pH Stability Range 1.8-5.0 Optimal stability
Half-life at pH 7.0 < 1 hour Estimated based on EGCG

Solubility Behavior and Partition Coefficients

The solubility characteristics of EGCG3"Me represent a critical aspect of its physicochemical profile, directly influencing bioavailability and therapeutic applications. The methylation modification significantly alters the solubility behavior compared to the parent compound EGCG. According to available data, EGCG3"Me exhibits enhanced solubility in organic solvents while maintaining reasonable aqueous solubility.

Solubility studies demonstrate that EGCG3"Me is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, indicating favorable partition behavior in moderately polar to nonpolar solvents. This enhanced lipophilicity, attributed to the methoxy substitution, contributes to the compound's improved membrane permeability and bioavailability compared to EGCG. The compound's ability to dissolve in both aqueous and organic media makes it suitable for various pharmaceutical formulation approaches.

Pharmacokinetic studies reveal that EGCG3"Me demonstrates a bioavailability of 0.38%, which is significantly higher than EGCG's bioavailability of 0.14%. The improved bioavailability correlates with enhanced dissolution characteristics and reduced first-pass metabolism. The distribution volume of EGCG3"Me (0.26 ± 0.02 L/kg) is considerably lower than that of EGCG (0.94 ± 0.16 L/kg), indicating more restricted tissue distribution but potentially higher plasma concentrations.

Crystal engineering approaches have been employed to further modify the solubility profile of related compounds through cocrystallization. Studies on EGCG cocrystals demonstrate that formation of cocrystalline forms can modulate dissolution rates and ultimately influence pharmacokinetic parameters including maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax).

Table 4: Solubility and Partition Properties

Solvent/Property Solubility/Value Comments Reference
Water Moderate Better than EGCG
DMSO High Excellent solubility
Ethyl Acetate High Good organic solubility
Chloroform High Lipophilic character
Dichloromethane High Enhanced partition
Bioavailability 0.38% vs 0.14% for EGCG
Distribution Volume 0.26 ± 0.02 L/kg Restricted distribution
AUC (oral, 100 mg/kg) 317.2 ± 43.7 μg·h/L 8-fold higher than EGCG

Table 5: Comparative Pharmacokinetic Parameters

Parameter EGCG3"Me EGCG Fold Improvement Reference
Bioavailability (%) 0.38 0.14 2.7×
AUC oral (μg·h/L) 317.2 ± 43.7 39.6 ± 14.2 8.0×
Distribution Volume (L/kg) 0.26 ± 0.02 0.94 ± 0.16 0.28×
AUC IV (μg·h/L) 8209 ± 549 2772 ± 480 3.0×

Properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O11/c1-32-18-5-10(4-16(28)21(18)30)23(31)34-19-8-12-13(25)6-11(24)7-17(12)33-22(19)9-2-14(26)20(29)15(27)3-9/h2-7,19,22,24-30H,8H2,1H3/t19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRDOLPMKOCJRJ-DENIHFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273994
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83104-87-4
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83104-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Epigallocatechin-3-O-(3'-O-methyl)-gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083104874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIGALLOCATECHIN 3-O-(3-O-METHYL)GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97U9TPY8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Epigallocatechin 3-(3-methyl-gallate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

Epigallocatechin 3-O-(3-O-methyl)gallate (3″Me-EGCG) is a methylated derivative of epigallocatechin gallate (EGCG), a prominent polyphenol found in green and oolong teas. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant, cytoprotective, and potential therapeutic effects. This article reviews the current understanding of the biological activity of 3″Me-EGCG, highlighting key findings from research studies, including case studies and relevant data.

Antioxidant Activity

3″Me-EGCG exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it effectively scavenges free radicals and enhances the expression of heme oxygenase 1 (HO-1), a critical enzyme involved in cellular defense mechanisms.

  • Mechanism of Action : In human keratinocyte cells (HaCaT), treatment with 3″Me-EGCG under oxidative stress conditions (e.g., hydrogen peroxide exposure) resulted in increased cell viability and reduced cell death rates. The compound was shown to upregulate HO-1 expression, which plays a protective role against oxidative damage .
  • Comparative Studies : In a study comparing various catechins, 3″Me-EGCG demonstrated stronger antioxidative activity than many other derivatives, indicating its potential as a potent antioxidant agent .

Cytoprotective Effects

The cytoprotective effects of 3″Me-EGCG have been validated through various experimental models:

  • Cell Viability : Under conditions of UVB irradiation and sodium nitroprusside exposure, 3″Me-EGCG protected keratinocytes by modulating the AKT1/NF-κB signaling pathway, enhancing cell survival and proliferation .
  • Hepatoprotective Activity : In vitro studies have shown that 3″Me-EGCG can alleviate liver damage induced by alcohol. At a dosage of 100 mg/kg body weight per day in animal models, it significantly reduced serum levels of liver enzymes (AST and ALT) and restored antioxidant enzyme activities, suggesting its potential for treating alcohol-induced liver injury .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 3″Me-EGCG:

Study FocusKey Findings
Antioxidant ActivityDemonstrated strong free radical scavenging ability; increased HO-1 expression in HaCaT cells .
CytotoxicityExhibited cytotoxic effects against rat cancer cells in preliminary tests .
Hepatoprotective EffectsReduced liver injury markers in alcohol-induced models; restored antioxidant enzyme levels .

Discussion

The biological activities of 3″Me-EGCG suggest its potential applications in health supplements and cosmetic products aimed at combating oxidative stress-related skin damage and liver disorders. Its ability to enhance cellular resilience against harmful stimuli makes it a valuable compound for further research into therapeutic applications.

Scientific Research Applications

Antioxidant Properties

EGCG3″Me exhibits significant antioxidant capabilities, which are crucial for protecting cells from oxidative stress.

  • Mechanism of Action : Research indicates that EGCG3″Me can scavenge free radicals effectively, with an IC50 value of approximately 2.59 μM in ABTS assays, highlighting its potent radical-scavenging ability .
  • Cell Protection : In vitro studies demonstrated that EGCG3″Me enhances the expression of heme oxygenase 1 (HO-1) in keratinocytes exposed to hydrogen peroxide, thereby promoting cell viability and survival through the regulation of the AKT1/NF-κB pathway .

Effects on Gut Microbiota

Recent studies have revealed that EGCG3″Me has a modulatory effect on gut microbiota, which is increasingly recognized for its role in metabolic health.

  • Weight Management : In a high-fat diet-induced obesity mouse model, supplementation with EGCG3″Me resulted in a significant reduction in body weight and improved gut microbiota composition by decreasing the Firmicutes/Bacteroidetes ratio . This suggests potential applications in obesity management and metabolic health.
  • Metabolic Pathways : The treatment with EGCG3″Me also influenced various metabolic pathways, including amino acid biosynthesis and carbon metabolism, as indicated by metagenomic analysis .

Pharmacokinetics and Bioavailability

The pharmacokinetics of EGCG3″Me have been studied to understand its bioavailability compared to other catechins.

  • Bioavailability Studies : Following oral administration in rats, EGCG3″Me demonstrated a higher bioavailability (0.38%) compared to EGCG (0.14%) and another methylated derivative, EGCG4″Me (0.21%). This suggests that EGCG3″Me may be more effective in vivo due to its superior absorption characteristics .

Anti-Diabetic Potential

EGCG3″Me has shown promise in modulating digestive enzyme activities, which may have implications for diabetes management.

  • Enzyme Inhibition : A study reported that complexes of EGCG3″Me with phospholipids significantly inhibited pancreatic α-amylase and lipase activities, suggesting potential applications in controlling postprandial blood glucose levels and managing obesity-related conditions .

Case Studies and Experimental Findings

Several experimental studies underline the applications of EGCG3″Me:

StudyFocusFindings
Antioxidant EffectsDemonstrated protection against oxidative stress in keratinocytes via HO-1 expression.
PharmacokineticsShowed superior bioavailability compared to other catechins after oral administration.
Gut MicrobiotaReduced body weight and improved gut health in obese mice models.
Enzyme ActivityInhibited digestive enzymes potentially aiding in diabetes management.

Comparison with Similar Compounds

EGCG vs. EGCG3″Me

Property EGCG EGCGG3″Me
3″ Position Substitution Hydroxyl group Methoxy group
Polarity Higher (due to -OH) Lower (due to -OCH₃)
α-Glucosidase Inhibition IC₅₀ = 0.040 mg/mL (non-competitive) IC₅₀ = 0.064 mg/mL (competitive)
Anti-Obesity Effects Moderate Stronger (modulates gut microbiota)
Hepatoprotective Activity Antioxidant effects Concentration-dependent liver protection

The methoxy group in EGCG3″Me reduces hydrogen bonding capacity, leading to competitive inhibition of α-glucosidase, unlike EGCG’s non-competitive mechanism . EGCG3″Me also demonstrates superior anti-allergic and anti-obesity effects, attributed to enhanced bioavailability and interactions with metabolic pathways .

Other Methylated Catechins

  • 4″-Methyl-EGCG: Found in green tea, this isomer exhibits potent anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) in macrophages .
  • Theaflavin 3-O-(3-O-methyl)gallate : A theaflavin derivative in fermented teas, formed via oxidative coupling of EGCG3″Me and epicatechin. It shows higher abundance in green tea supplements than loose teas .

Table 2: Comparative Bioactivities of EGCG3″Me and Analogues

Compound Key Bioactivities Mechanism/Notes
EGCG3″Me - Anti-obesity (modulates Firmicutes/Bacteroidetes ratio)
- Hepatoprotective (reduces alcohol-induced damage)
- Competitive α-glucosidase inhibition
Methoxy group enhances metabolic stability and target specificity
EGCG - DNA methyltransferase inhibition (anti-cancer)
- Non-competitive α-glucosidase inhibition
Hydroxyl groups facilitate antioxidant activity
4″-Methyl-EGCG - iNOS inhibition (anti-inflammatory) Methylation at 4″ position optimizes enzyme binding

Occurrence in Tea Varieties

Table 3: Distribution in Tea Types

Tea Type EGCG3″Me Content Other Methylated Catechins
Oolong High (prominent in Baiyacha) Theaflavin derivatives
Green Low 4″-Methyl-EGCG, theaflavin derivatives
Black/Fermented Trace Theaflavin 3-O-(3-O-methyl)gallate

Preparation Methods

Isolation and Cloning of O-Methyltransferase Genes

The biosynthesis of EGCG3''Me in tea plants (Camellia sinensis) involves specific O-methyltransferases (OMTs). Researchers identified CsFAOMT1 , an enzyme that selectively methylates the 3ʹʹ-hydroxyl group of EGCG. The gene encoding this enzyme was cloned from tea cultivars and expressed in recombinant systems (e.g., E. coli) to produce functional enzymes.

In Vitro Enzymatic Methylation

The recombinant CsFAOMT1 catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to EGCG under optimized conditions:

  • pH : 7.5–8.0

  • Temperature : 30–37°C

  • Cofactor : 0.1–1.0 mM SAM

  • Substrate : 0.5–2.0 mM EGCG

Reaction mixtures are incubated for 4–12 hours, followed by termination via heat inactivation or solvent extraction. The product, EGCG3''Me, is purified using preparative HPLC or column chromatography .

Key Advantages:

  • Regioselectivity : CsFAOMT1 exclusively methylates the 3ʹʹ position, avoiding unwanted isomers.

  • Scalability : Recombinant enzyme production allows large-scale synthesis.

Natural Extraction from Plant Sources

Identification in Limonium sinense

EGCG3''Me occurs naturally in the halophyte Limonium sinense (Plumbaginaceae). Extraction involves:

  • Solvent Extraction : Dried plant material is macerated in 70% ethanol/water (v/v) at 50°C for 24 hours.

  • Fractionation : The crude extract is partitioned with ethyl acetate, and the organic layer is concentrated.

  • Chromatographic Purification : Silica gel chromatography eluted with chloroform-methanol gradients isolates EGCG3''Me.

Challenges:

  • Low Yield : Natural abundance of EGCG3''Me in plants is typically <0.1% dry weight.

  • Co-Extraction of Analogues : Separation from structurally similar catechins requires multiple purification steps.

Comparative Analysis of Preparation Methods

ParameterEnzymatic SynthesisNatural Extraction
Yield 60–80% (theoretical)<0.1% (plant-dependent)
Purity >95% (post-HPLC)70–85% (requires refinement)
Time 12–24 hours3–7 days
Cost High (enzyme production)Moderate (solvent-intensive)
Regioselectivity High (3ʹʹ-specific)N/A

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of enzymatically synthesized EGCG3''Me show distinct signals for the methylated galloyl moiety:

  • Methoxy Proton : δ 3.85 (s, 3H, -OCH3).

  • Aromatic Protons : δ 6.60–7.23 (multiplets, galloyl and flavanol rings).

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 472.4 [M-H]⁻, consistent with the molecular formula C23H20O11 .

Q & A

Q. What analytical methods are recommended for quantifying Epigallocatechin 3-O-(3-O-methyl)gallate in botanical extracts?

High-performance liquid chromatography (HPLC) is the primary method, using USP-grade (-)-Epigallocatechin-3-O-gallate as a reference standard. The formula for calculating polyphenol concentrations involves peak response ratios between test solutions and standards: Percentage=5000×CW×rUrS\text{Percentage} = 5000 \times \frac{C}{W} \times \frac{r_U}{r_S} where CC is the standard concentration (mg/mL), WW is the sample weight (mg), rUr_U is the analyte peak response, and rSr_S is the reference standard peak response . Parameters such as retention times (e.g., 1.19 for Epigallocatechin-3-O-(3’-O-methyl)-gallate) and column conditions must be standardized to ensure reproducibility .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation: Conduct experiments in well-ventilated areas to prevent inhalation of dust or vapors .
  • Spill Management: Avoid dust generation; use inert absorbents for spills and dispose of contaminated materials according to local regulations .
  • First Aid: For skin exposure, wash immediately with soap and water; for eye contact, rinse with water for ≥15 minutes .

Q. How should this compound be stored to maintain stability?

Store in airtight containers at controlled room temperature (20–25°C), away from oxidizing agents and moisture. Grounding equipment is recommended during transfer to prevent static discharge .

Advanced Research Questions

Q. What molecular mechanisms underlie the modulation of intestinal microbiota by this compound in obesity models?

In high-fat diet (HFD)-induced obese mice, the compound increases beneficial microbial taxa (e.g., Bacteroidetes, Actinobacteria) and alters metabolic pathways linked to amino acid biosynthesis. These effects correlate with improved lipid metabolism and reduced adiposity. Methodologically, 16S rRNA sequencing and metagenomic analysis are used to profile microbiota shifts, while targeted metabolomics quantifies bile acid (BA) signaling changes .

Q. How does this compound target cancer-related signaling pathways?

The compound inhibits proliferation and induces apoptosis in cancer cells by:

  • Suppressing NF-κB and MAPK pathways, reducing pro-survival signals.
  • Activating caspase-3/9 to trigger programmed cell death. Experimental designs often involve in vitro assays (e.g., MTT for viability, Western blot for protein expression) and in vivo xenograft models. Contradictions arise in dose-dependent effects; for example, low doses (≤20 µM) may promote antioxidant responses, while higher doses (>50 µM) induce pro-oxidant cytotoxicity .

Q. What challenges exist in standardizing quantification of this compound across studies?

Variability arises from:

  • Column Selection: Differences in HPLC column chemistry (e.g., C18 vs. phenyl-hexyl) alter retention times and resolution .
  • Reference Standards: Discrepancies in purity or sourcing of (-)-Epigallocatechin-3-O-gallate as a calibration standard .
  • Sample Preparation: Extraction efficiency varies with solvents (e.g., methanol vs. ethanol) and hydrolysis protocols .

Q. How do contradictory findings in the compound’s bioactivity across experimental models arise?

Discrepancies are attributed to:

  • Model Specificity: Anti-obesity effects in murine models may not translate to human cell lines due to differences in BA metabolism .
  • Dose-Response Complexity: Biphasic effects (e.g., antioxidant vs. pro-oxidant) depend on concentration and exposure duration .
  • Matrix Effects: Interactions with other polyphenols in botanical extracts may synergize or antagonize bioactivity .

Methodological Recommendations

  • For Contradiction Analysis: Use meta-analytical frameworks to compare outcomes across studies, adjusting for variables like dosage, model system, and analytical techniques .
  • For Experimental Reproducibility: Adopt pharmacopeial guidelines (e.g., USP 31) for HPLC calibration and sample preparation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epigallocatechin 3-O-(3-O-methyl)gallate
Reactant of Route 2
Reactant of Route 2
Epigallocatechin 3-O-(3-O-methyl)gallate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.